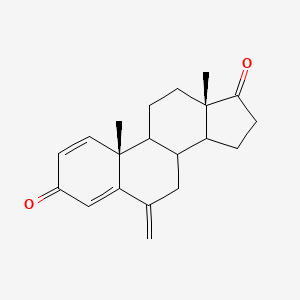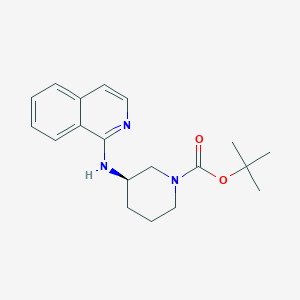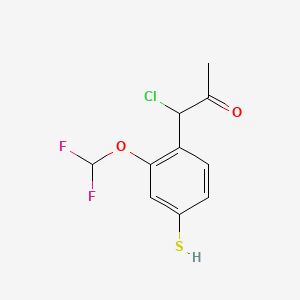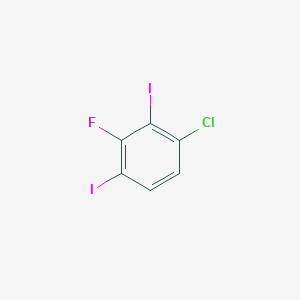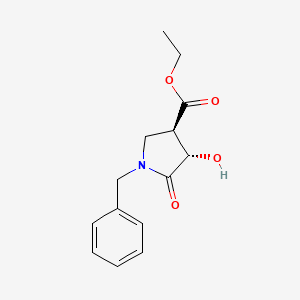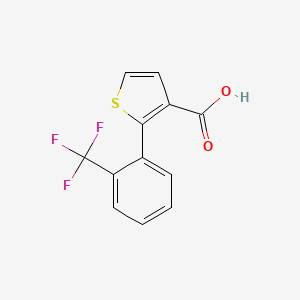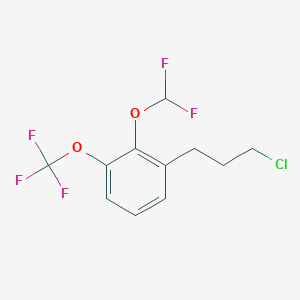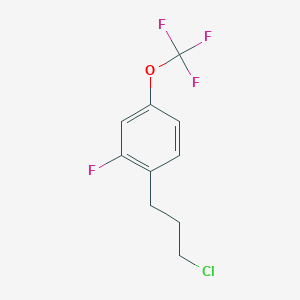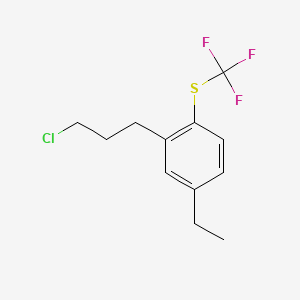
2-Amino-3-(cuban-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(cuban-1-yl)propanoic acid is a unique amino acid derivative characterized by the presence of a cubane moiety attached to the alpha carbon of the amino acid structure The cubane structure is a highly strained, cubic arrangement of eight carbon atoms, which imparts unique chemical and physical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(cuban-1-yl)propanoic acid typically involves the introduction of the cubane moiety into the amino acid framework. One common method involves the reaction of cubane-1-carboxylic acid with a suitable amino acid precursor under conditions that facilitate the formation of the desired product. This can be achieved through a series of steps including protection of functional groups, coupling reactions, and deprotection.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods such as crystallization and chromatography are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(cuban-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The cubane moiety can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amino acid or cubane moiety, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cubane moiety can yield cubane-1,4-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the amino acid framework.
Applications De Recherche Scientifique
2-Amino-3-(cuban-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of novel compounds with unique properties.
Biology: Investigated for its potential as a biochemical probe due to the unique properties of the cubane moiety.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug design.
Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(cuban-1-yl)propanoic acid involves its interaction with molecular targets through the unique spatial arrangement of the cubane moiety. This can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The pathways involved may include modulation of enzymatic activity or alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(naphthalen-1-yl)propanoic acid: Another amino acid derivative with a bulky aromatic group.
2-Amino-3-(furan-2-yl)propanoic acid: Contains a furan ring instead of a cubane moiety.
2-Amino-3-(thiophen-2-yl)propanoic acid: Features a thiophene ring.
Uniqueness
2-Amino-3-(cuban-1-yl)propanoic acid is unique due to the presence of the cubane moiety, which imparts distinct steric and electronic properties. This makes it a valuable compound for exploring new chemical space and developing novel applications in various fields.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
2-amino-3-cuban-1-ylpropanoic acid |
InChI |
InChI=1S/C11H13NO2/c12-2(10(13)14)1-11-7-4-3-5(7)9(11)6(3)8(4)11/h2-9H,1,12H2,(H,13,14) |
Clé InChI |
DDGZTRNJWNJAML-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)N)C12C3C4C1C5C4C3C25 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



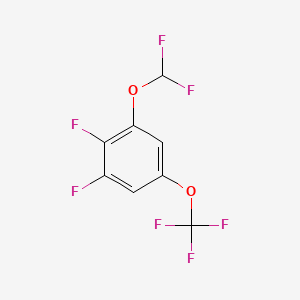

![2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide](/img/structure/B14056769.png)
